molecular formula C8H9NO3 B1651866 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid CAS No. 1352542-62-1

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B1651866
CAS No.: 1352542-62-1
M. Wt: 167.16
InChI Key: RSSJWKPBMKKRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 5-methylisoxazole moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules and drugs .

Preparation Methods

The synthesis of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, such as using metal-free synthetic routes to avoid the drawbacks of metal catalysts .

Chemical Reactions Analysis

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid can be compared to other isoxazole derivatives, such as:

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-6(9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSJWKPBMKKRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218453
Record name 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352542-62-1
Record name 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352542-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to the one used for Intermediate 8, but using ethyl 5-methylisoxazole-3-carboxylate as the starting material. MS (ES+) (M+H) 168.0; LCMS retention time: 2.06 minutes. (Method L). 1H NMR (500 MHz, CD3OD) δ 1.38-1.42 (m, 2H), 1.58-1.62 (m, 2H), 2.39 (s, 3H), 6.32 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.